1-Propanoyl-3-thiosemicarbazide
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Overview
Description
1-Propanoyl-3-thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 1-Propanoyl-3-thiosemicarbazide typically involves the reaction of thiosemicarbazide with propanoyl chloride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled conditions. The reaction mixture is usually refluxed for a specific period, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
1-Propanoyl-3-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the thiosemicarbazide moiety, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Propanoyl-3-thiosemicarbazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a crucial role in various physiological processes . The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with cellular proteins involved in the apoptotic pathway .
Comparison with Similar Compounds
1-Propanoyl-3-thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:
- 1-Acetyl-3-thiosemicarbazide
- 1-Benzoyl-3-thiosemicarbazide
- 1-Butanoyl-3-thiosemicarbazide
These compounds share similar chemical structures but differ in their acyl groups.
Properties
IUPAC Name |
(propanoylamino)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3OS/c1-2-3(8)6-7-4(5)9/h2H2,1H3,(H,6,8)(H3,5,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBBSKGPEMPKOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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